N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide
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Overview
Description
N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide is a useful research compound. Its molecular formula is C16H20N4O4S and its molecular weight is 364.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Research has shown that compounds containing sulfonamido moieties have significant applications in the development of antibacterial and antimicrobial agents. These compounds, through various synthesis methods, have demonstrated high activities against different bacterial strains. For instance, novel heterocyclic compounds synthesized with a focus on incorporating a sulfonamido moiety have shown promising antibacterial properties (Azab, Youssef, & El-Bordany, 2013). Similar studies have produced compounds with antimicrobial activities, suggesting the potential of such chemical structures in pharmaceutical applications targeting bacterial and fungal infections (Sarvaiya, Gulati, & Patel, 2019).
Antioxidant and Antimicrobial Activities
Further research into the synthesis of compounds bearing sulfonamide structures has revealed not only antibacterial but also antioxidant properties. These findings indicate the dual potential of these compounds in therapeutic applications, especially in combating oxidative stress alongside bacterial infections (Dragostin et al., 2013). The formation of novel thiazole, pyridone, pyrazole, and other derivatives bearing a sulfonamide moiety has been evaluated, with many showing promising antimicrobial activities, suggesting their utility in developing new antimicrobial agents (Darwish et al., 2014).
Photocatalytic Degradation and Environmental Applications
Research into the photocatalytic degradation of organic compounds containing nitrogen atoms has implications for environmental cleanup technologies. Studies have shown that compounds similar in structure to the specified chemical can undergo degradation, forming less harmful substances under certain conditions, indicating the role such compounds could play in environmental remediation (Low, McEvoy, & Matthews, 1991).
Anticancer Activity
The synthesis of new 3(2H)-one pyridazinone derivatives and their evaluation for anticancer activity highlight the potential of such compounds in medicinal chemistry. Through molecular docking studies, certain derivatives have been identified as potent antioxidants, offering insights into the development of anticancer therapies (Mehvish & Kumar, 2022).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or through intermolecular forces such as hydrogen bonding, Van der Waals forces, or ionic interactions .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-(N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)sulfamoyl)phenyl)isobutyramide . These factors can include pH, temperature, presence of other molecules, and the specific cellular environment.
Properties
IUPAC Name |
2-methyl-N-[4-[2-(6-oxopyridazin-1-yl)ethylsulfamoyl]phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12(2)16(22)19-13-5-7-14(8-6-13)25(23,24)18-10-11-20-15(21)4-3-9-17-20/h3-9,12,18H,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGWHEGUHUMQQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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